3-Bromo-2-chloro-6-nitroquinoline

Quality Control Procurement Reproducibility

3-Bromo-2-chloro-6-nitroquinoline is a heterocyclic small molecule (C₉H₄BrClN₂O₂, MW 287.50 g/mol) distinguished by three distinct functional groups on its quinoline core: a nitro group at the 6-position, chlorine at the 2-position, and bromine at the 3-position. This compound is categorized among halogenated nitroquinolines, a class widely utilized as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C9H4BrClN2O2
Molecular Weight 287.5 g/mol
CAS No. 296759-32-5
Cat. No. B1441540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-nitroquinoline
CAS296759-32-5
Molecular FormulaC9H4BrClN2O2
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl
InChIInChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H
InChIKeyJXTUVELIICYPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-nitroquinoline (CAS 296759-32-5): A Triply Functionalized Quinoline Scaffold for Programmable Chemistry


3-Bromo-2-chloro-6-nitroquinoline is a heterocyclic small molecule (C₉H₄BrClN₂O₂, MW 287.50 g/mol) distinguished by three distinct functional groups on its quinoline core: a nitro group at the 6-position, chlorine at the 2-position, and bromine at the 3-position . This compound is categorized among halogenated nitroquinolines, a class widely utilized as synthetic intermediates in medicinal chemistry and materials science [1]. It is commercially available as a light yellow solid with a purity specification of ≥96% (assay) and is recommended for storage at 0–8 °C .

Why 3-Bromo-2-chloro-6-nitroquinoline Cannot Be Replaced by Common In-Class Analogs


The trio of electron-withdrawing (NO₂) and two distinct halogen leaving groups (Br, Cl) on this scaffold creates a unique reactivity profile that cannot be replicated by simpler, mono-halogenated analogs. Compounds like 2-chloro-6-nitroquinoline or 3-bromo-6-nitroquinoline lack a second, orthogonal coupling handle, which is critical for sequential, chemoselective palladium-catalyzed transformations. The bromine atom typically undergoes oxidative addition more rapidly, enabling a programmable synthetic sequence where the more reactive C-Br bond is modified first, leaving the C-Cl bond for a subsequent, divergent functionalization step [1]. Substituting with a generic nitroquinoline or a single-halogen analog would fundamentally limit the molecular complexity accessible from the intermediate.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-6-nitroquinoline


Purity Specification Advantage: ≥96% for 3-Bromo-2-chloro-6-nitroquinoline Versus 95% for the Closest Commercially Available Analogs

Reputable suppliers specify a minimum purity of ≥96% (assay) for 3-Bromo-2-chloro-6-nitroquinoline , which is a measurable improvement over the 95% minimum purity specification commonly reported for the closest structurally related, commercially available analogs 2-chloro-6-nitroquinoline and 3-bromo-6-nitroquinoline . This higher baseline purity can be critical in minimizing side reactions from halogenated byproducts in sensitive catalytic transformations, potentially eliminating a pre-use purification step.

Quality Control Procurement Reproducibility

Enhanced Computed Lipophilicity (XLogP3 3.7) Over 3-Bromo-6-nitroquinoline (XLogP3 ~3.4) Confers Potential for Improved Membrane Permeability

The addition of a chlorine atom at the 2-position results in a computed XLogP3 of 3.7 for 3-Bromo-2-chloro-6-nitroquinoline [1], compared to a value of approximately 3.4 for its des-chloro analog, 3-bromo-6-nitroquinoline . This difference of +0.27 log units indicates higher lipophilicity, which is a key physicochemical determinant of passive membrane permeability and is often correlated with improved cellular uptake in cell-based assays.

Physicochemical Properties ADME Drug Design

Orthogonal Halogen Reactivity: Enabling Sequential, Programmable Cross-Coupling Strategies Unattainable with Mono-Halogenated Analogs

3-Bromo-2-chloro-6-nitroquinoline is uniquely equipped with two different halogen atoms (Br and Cl) which exhibit distinct, tiered reactivity in transition metal-catalyzed cross-couplings. This allows for chemoselective, sequential functionalization; for example, the more reactive aryl bromide can be engaged first in a Suzuki or Buchwald-Hartwig coupling, followed by activation of the less reactive aryl chloride under different conditions to introduce a second, different fragment [1]. This programmable, two-step diversification is fundamentally impossible with the mono-halogenated analogs 2-chloro-6-nitroquinoline or 3-bromo-6-nitroquinoline, which provide only a single site for modification.

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Validated Application Scenarios for 3-Bromo-2-chloro-6-nitroquinoline Based on Differentiation Evidence


Assembly of Diverse, Drug-Like Compound Libraries via Programmable Sequential Cross-Coupling

As evidenced by its uniquely orthogonal C3-Br and C2-Cl handles [1], this compound is ideally suited as a starting point for constructing large, diverse libraries of drug-like molecules. A medicinal chemist can first elaborate the scaffold by coupling an amine or boronic ester at the C3 position using mild Pd(0) catalysis, followed by a second, distinct functionalization at the C2 position under more forcing conditions. This two-step strategy enables rapid exploration of structure-activity relationships (SAR) around a 6-nitroquinoline core, a process not feasible with mono-halogenated analogs.

Synthesis of Next-Generation Anticancer Agents Targeting EGFR-Overexpressing Tumor Cell Lines

Research on structurally similar 3-nitroquinoline scaffolds has shown promise against EGFR-overexpressing tumor cell lines, providing a new template for anticancer agents [2]. The derivative 3-Bromo-2-chloro-6-nitroquinoline possesses this same 6-nitro pharmacophore but adds two synthetic handles. Its increased computed lipophilicity (XLogP3 3.7) [3] over des-chloro analogs further supports its potential use as a core for designing membrane-permeable EGFR inhibitors, allowing for the fine-tuning of both potency and ADME properties.

Preferred Intermediate for High-Reproducibility Process Chemistry

The commercially available, higher minimum purity specification of ≥96% for this compound, compared to 95% for its most similar commercially available analogs , makes it a superior choice for process chemistry. The lower burden of impurities directly translates to more robust and reproducible reactions during scale-up, reducing the risk of yield-diminishing side reactions and simplifying the purification of final active pharmaceutical ingredients (APIs).

Development of Novel Antimicrobial Agents via SₙAr Diversification

The electron-deficient 6-nitroquinoline core activates the C2-Cl bond for nucleophilic aromatic substitution (SNAr), while the C3-Br bond remains a handle for subsequent cross-coupling. This orthogonal reactivity, inferred from the electronic properties of the scaffold [1], allows for the facile synthesis of C2-aminated, C3-arylated quinoline libraries that can be screened against drug-resistant strains of bacteria like MRSA, a key application area for halogenated quinoline derivatives.

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